molecular formula C10H14FNO B582713 3-Fluoroephedrine-d3 CAS No. 1797832-57-5

3-Fluoroephedrine-d3

Katalognummer: B582713
CAS-Nummer: 1797832-57-5
Molekulargewicht: 183.226
InChI-Schlüssel: DGHFNCMIOMIHDW-GMSGAONNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluoroephedrine-d3 is a deuterated analog of 3-Fluoroephedrine, a synthetic compound that belongs to the class of phenethylamines. It is characterized by the presence of a fluorine atom at the third position of the ephedrine molecule and three deuterium atoms. The molecular formula of this compound is C10H11D3FNO, and it has a molecular weight of 186.24 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoroephedrine-d3 typically involves the introduction of a fluorine atom into the ephedrine molecule, followed by the incorporation of deuterium atoms. One common method involves the fluorination of ephedrine using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluoroephedrine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-Fluoroacetophenone, while reduction can produce 3-Fluoroephedrine .

Wissenschaftliche Forschungsanwendungen

3-Fluoroephedrine-d3 is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as a reference standard in analytical chemistry for the quantification of ephedrine derivatives.

    Biology: The compound is used in studies involving the metabolism and pharmacokinetics of ephedrine analogs.

    Medicine: Research on this compound contributes to the development of new therapeutic agents targeting the central nervous system.

Wirkmechanismus

The mechanism of action of 3-Fluoroephedrine-d3 involves its interaction with adrenergic receptors in the central nervous system. The compound acts as a sympathomimetic agent, stimulating the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness, reduced fatigue, and enhanced cognitive function. The molecular targets include adrenergic receptors and monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetics. The deuterium atoms can slow down the rate of metabolic degradation, potentially leading to prolonged effects and reduced toxicity compared to non-deuterated analogs .

Eigenschaften

CAS-Nummer

1797832-57-5

Molekularformel

C10H14FNO

Molekulargewicht

183.226

IUPAC-Name

(1S,2R)-1-(3-fluorophenyl)-2-(methylamino)propan-1-ol

InChI

InChI=1S/C10H14FNO/c1-7(12-2)10(13)8-4-3-5-9(11)6-8/h3-7,10,12-13H,1-2H3/t7-,10-/m1/s1

InChI-Schlüssel

DGHFNCMIOMIHDW-GMSGAONNSA-N

SMILES

CC(C(C1=CC(=CC=C1)F)O)NC

Synonyme

3-Fluoro-α-[1-(methylamino)ethyl]-benzenemethanol-d3; 

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.